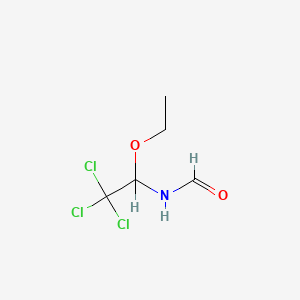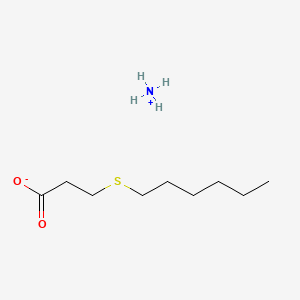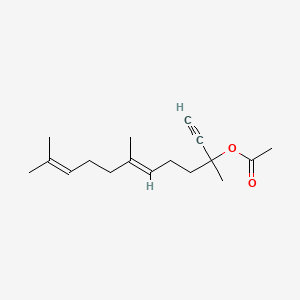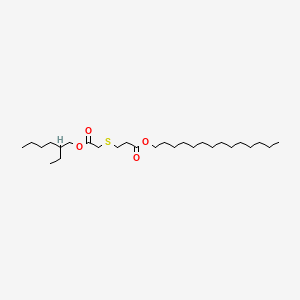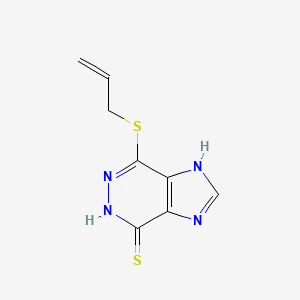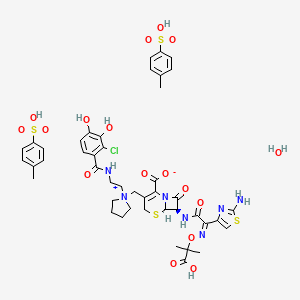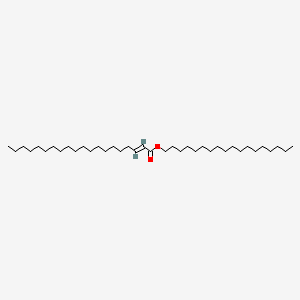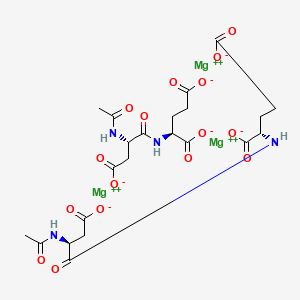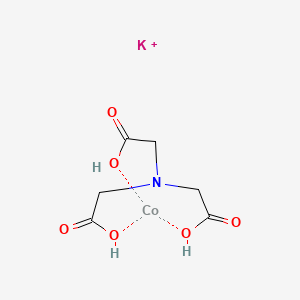
9(10H)-Acridinethione, 1-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinethione, 1-amino- is a compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye production, and analytical chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinethione, 1-amino- typically involves the introduction of an amino group into the acridinethione structure. One common method is the nucleophilic substitution of a halogenated acridinethione with an amine. For example, 1-amino-9,10-anthraquinones can be synthesized by nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones .
Industrial Production Methods: Industrial production of 9(10H)-Acridinethione, 1-amino- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 9(10H)-Acridinethione, 1-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridinethione derivatives .
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinethione, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various dyes and pigments.
Industry: It is used in the production of dyes, pigments, and analytical reagents.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinethione, 1-amino- involves its interaction with molecular targets such as enzymes and DNA. The amino group in the compound allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Amino-9,10-anthraquinone: Similar in structure but lacks the thione group.
4-Substituted 1-aminoanthraquinones: These compounds have different substituents at the 4-position, affecting their reactivity and applications.
Uniqueness: 9(10H)-Acridinethione, 1-amino- is unique due to the presence of both an amino group and a thione group in its structure
Eigenschaften
CAS-Nummer |
121083-77-0 |
|---|---|
Molekularformel |
C13H10N2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
1-amino-10H-acridine-9-thione |
InChI |
InChI=1S/C13H10N2S/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) |
InChI-Schlüssel |
RUDOXZVKERWYGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(C=CC=C3N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


